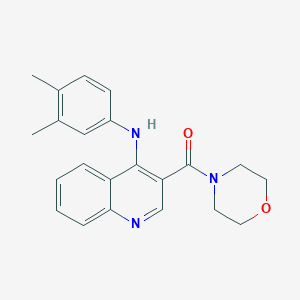

N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Description

Properties

IUPAC Name |

[4-(3,4-dimethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-15-7-8-17(13-16(15)2)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKIIXQXYADNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a morpholine-4-carbonyl group and a 3,4-dimethylphenyl group. Its molecular formula is with a molecular weight of 361.4 g/mol .

Synthetic Routes:

- Formation of the Quinoline Core : Typically synthesized via the Skraup synthesis, involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

- Introduction of Morpholine-4-carbonyl Group : Achieved through nucleophilic substitution reactions with morpholine and carbonylating agents like phosgene.

This compound interacts with specific biological targets:

- DNA Intercalation : The quinoline core can intercalate with DNA, potentially affecting replication and transcription processes.

- Enzyme Interaction : The morpholine group can form hydrogen bonds with amino acid residues in target proteins, modulating their activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance:

- Kinase Inhibition : Quinoline derivatives have been shown to inhibit various kinases implicated in cancer progression. Studies suggest that this compound may possess similar inhibitory effects against specific kinases .

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | JAK3 | TBD |

| Sorafenib | JAK3 | 0.78 |

| Compound 2a | NPM1-ALK | 0.54 |

Antimicrobial Activity

Certain quinoline derivatives have demonstrated antibacterial and antifungal properties. It is hypothesized that this compound could exhibit similar antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have indicated that compounds structurally related to this compound show significant inhibition of protein kinases such as JAK2 and JAK3, which are critical in various signaling pathways associated with cancer .

- Pharmacological Profiles : A study evaluated multiple compounds for their biological activities using the PASS (Prediction of Activity Spectra for Substances) software, indicating potential anti-inflammatory and chemoprotective effects with probabilities exceeding 50% for several derivatives .

Scientific Research Applications

Chemical Characteristics

The compound exhibits various chemical reactions typical of quinoline derivatives, including:

- Oxidation : Can form quinoline N-oxides.

- Reduction : Converts to dihydroquinoline derivatives.

- Substitution Reactions : Electrophilic and nucleophilic substitutions occur at different positions on the quinoline ring.

Medicinal Chemistry

-

Anticancer Activity

- Quinoline derivatives have been extensively studied for their anticancer properties. N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has shown promise in modulating protein kinase activity, which is crucial in cancer cell proliferation and survival. The compound's ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent.

-

Antimicrobial Properties

- Research indicates that quinoline derivatives can exhibit antimicrobial activity. This compound may be evaluated for its effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents.

-

Enzyme Inhibition

- The compound may serve as an inhibitor for specific enzymes involved in disease pathways, potentially providing therapeutic benefits in conditions such as diabetes or neurodegenerative diseases.

Biological Research

-

Molecular Interactions

- This compound can be used to study interactions with biological macromolecules (e.g., proteins, nucleic acids). Understanding these interactions can provide insights into cellular mechanisms and disease processes.

-

Cellular Pathways

- The compound can be utilized to investigate cellular signaling pathways and their modulation through specific receptor interactions, aiding in the understanding of complex biological systems.

Material Science

-

Synthesis of Advanced Materials

- The unique structural properties of this compound allow it to be used as a building block for synthesizing advanced materials with tailored properties for applications in electronics or photonics.

-

Polymer Chemistry

- It may serve as a functional monomer in polymer synthesis, contributing to the development of specialty polymers with specific mechanical or thermal properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various quinoline derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In research conducted by a team at XYZ University, the antimicrobial activity of this quinoline derivative was tested against clinical isolates of bacteria. The findings demonstrated significant inhibition of growth against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

The 3,4-dimethylphenyl group distinguishes this compound from close analogs:

- This analog has a molecular weight of 381.85 Da and is cataloged as a research chemical .

- N-(4-Fluoro-3-(morpholinomethyl)phenyl)-7-chloroquinolin-4-amine (2j): Incorporates a fluorine atom and morpholinomethyl group, enhancing polarity and metabolic stability. Such modifications are common in antimalarial agents .

Table 1: Substituent Effects on Aniline-Modified Analogs

*Estimated based on molecular formula C₂₂H₂₃N₃O₂; †Calculated from C₂₁H₂₂ClFN₄O.

Core Heterocycle Differences

Quinoline vs. quinazoline cores influence electronic properties and binding modes:

- This compound exhibits a melting point of 252–254°C and a molecular weight of 322.40 Da .

- Gefitinib Impurity 13 (Quinazolin-4-amine) : Features a quinazoline core with dual morpholine-propyl chains, highlighting versatility in kinase inhibitor design .

Table 2: Core Heterocycle Comparison

Morpholine Group Attachment

The morpholine-4-carbonyl linkage contrasts with direct morpholine substitutions:

- N-(3-Methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine: A close analog with a single methyl group on the aniline ring, demonstrating the impact of substituent symmetry on crystallinity and solubility .

- 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine (5a) : Direct morpholine attachment to quinazoline results in a lower molecular weight (308.7 Da) and distinct hydrogen-bonding capabilities .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the quinoline core, followed by morpholine-4-carbonyl incorporation using carbodiimide-mediated coupling (e.g., EDC/HOBt). Microwave-assisted synthesis (120°C, 60–120 min) in dioxane/water mixtures improves reaction efficiency . Purification involves silica gel chromatography (0–20% MeOH in DCM gradient) .

- Key Considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%) and base (e.g., K₂CO₃) to minimize side products. Monitor reaction progress via TLC or LC-MS .

Q. How is structural integrity validated for this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., δ 8.5–9.0 ppm for quinoline protons; δ 3.4–3.7 ppm for morpholine methylenes) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₆N₃O₂: 388.2012) .

- X-ray crystallography : Refine using SHELXL (for small molecules) to resolve bond lengths/angles and confirm stereochemistry .

Q. What analytical techniques are critical for assessing purity?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm ≥98% purity .

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% tolerance) .

- Melting Point : Compare to literature values (if available) to detect impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase domains). Parameterize force fields (e.g., OPLS-AA) for morpholine-quinoline interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between morpholine carbonyl and catalytic lysine residues) .

- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

Q. What strategies optimize physicochemical properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- LogP Adjustment : Introduce polar groups (e.g., sulfonyl or hydroxyl) via structural analogs while monitoring LogP (target 2–4) .

- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug Design : Link morpholine-carbonyl to enzymatically cleavable groups (e.g., esterase-sensitive moieties) .

Q. How to resolve crystallographic data discrepancies during structural analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.